molecular formula C9H16N2 B12893291 2-(Pyrrolidin-1-yl)pentanenitrile

2-(Pyrrolidin-1-yl)pentanenitrile

Cat. No.: B12893291
M. Wt: 152.24 g/mol
InChI Key: SKILAAGFXJVVJB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pentanenitrile: 2-(Pyrrolidin-1-yl)acetonitrile ) is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the reaction of pyrrolidine with acetonitrile under appropriate conditions.
  • The reaction can be catalyzed by a base or other suitable reagents.

Industrial Production:

  • Industrial-scale production methods may vary, but they generally follow the synthetic route mentioned above.
  • Optimization of reaction conditions, purification, and scale-up are critical for efficient production.

Chemical Reactions Analysis

2-(Pyrrolidin-1-yl)pentanenitrile: participates in various chemical reactions:

    Reduction: It can be reduced to form secondary amines.

    Substitution: The nitrile group can undergo substitution reactions.

    Oxidation: Oxidation of the compound may yield corresponding amides or other functional groups.

    Common Reagents: Sodium borohydride (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).

    Major Products: Secondary amines, substituted derivatives, and amides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a precursor for bioactive compounds.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

  • The exact mechanism of action depends on the specific context (e.g., as a drug or reagent).
  • Molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-pyrrolidin-1-ylpentanenitrile

InChI

InChI=1S/C9H16N2/c1-2-5-9(8-10)11-6-3-4-7-11/h9H,2-7H2,1H3

InChI Key

SKILAAGFXJVVJB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)N1CCCC1

Origin of Product

United States

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